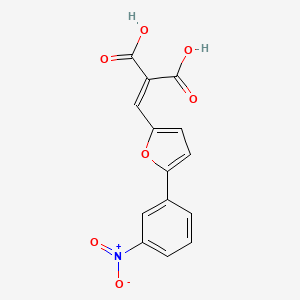

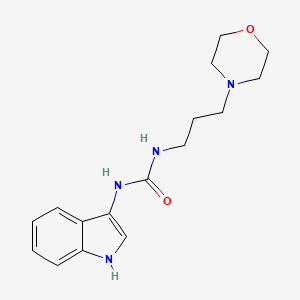

![molecular formula C19H16FNO5 B2475191 4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903196-83-8](/img/structure/B2475191.png)

4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepines can generally be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and spectroscopic studies of heterocyclic compounds, including those with 1,3-oxazepine cores, have been explored extensively. For instance, Yeap, Mohammad, and Osman (2010) synthesized a series of newly derived heterocyclic liquid crystals incorporating 1,3-oxazepine-4,7-dione cores, characterized by FT-IR spectroscopy and NMR spectra. Their thermal and mesomorphic behaviors were investigated, revealing high phase transition temperatures and, in some cases, nematic phase characteristics (G. Yeap, A. Mohammad, H. Osman, 2010).

Another study by Osman, Mohammad, Yeap, and Adam (2011) focused on the synthesis and characterization of new oxazepine-1,5-dione compounds, employing FT-IR and NMR spectroscopy for structural determinations. This research underscores the importance of precise characterization techniques in understanding the properties of such complex molecules (H. Osman, A. Mohammad, G. Yeap, Farook Adam, 2011).

Applications in Molecular Imaging

One notable application is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, showing high affinity for Aβ(1-42) aggregates and potential utility in detecting Aβ plaques in the living human brain (M. Cui, M. Ono, H. Kimura, et al., 2012).

Chemical Reactions and Mechanisms

Research on the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, such as that conducted by He et al. (2021), offers insights into green and efficient methods for synthesizing pyrazole-fused quinones. This study employed various electronic structure calculation methods to explore the reaction mechanisms and pathways, contributing to the understanding of photoinduced reactions (Yang He, Dong-Hui Xu, Yan-Jun Zhang, et al., 2021).

Propiedades

IUPAC Name |

4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(9-14(17)20)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOSBPBXQYHZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)

![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)

![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)